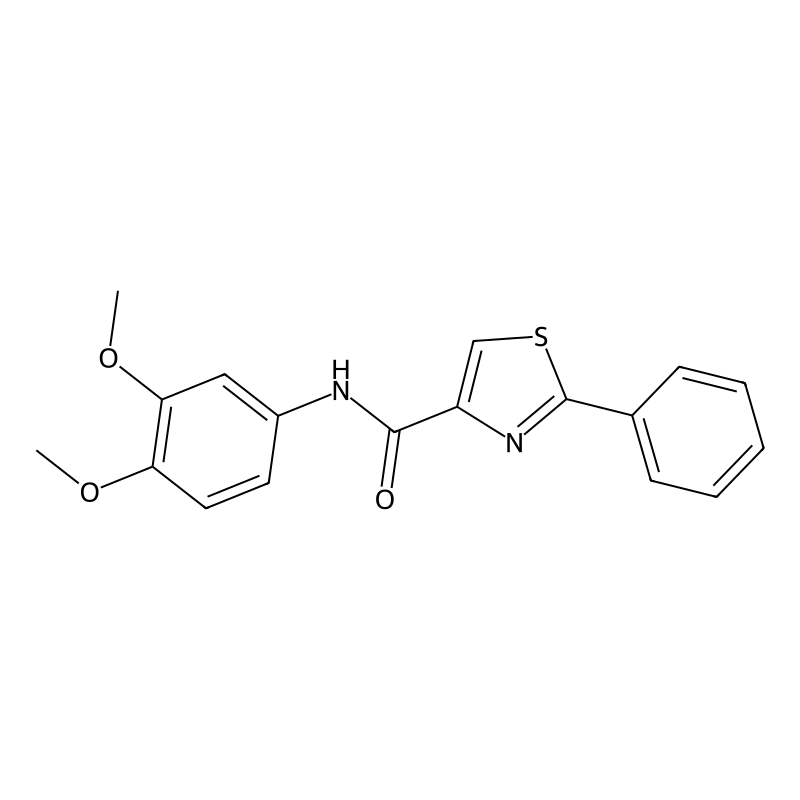

N-(3,4-dimethoxyphenyl)-2-phenyl-1,3-thiazole-4-carboxamide

Catalog No.

S7831168

CAS No.

M.F

C18H16N2O3S

M. Wt

340.4 g/mol

Availability

In Stock

* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation

Product Name

N-(3,4-dimethoxyphenyl)-2-phenyl-1,3-thiazole-4-carboxamide

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-phenyl-1,3-thiazole-4-carboxamide

Molecular Formula

C18H16N2O3S

Molecular Weight

340.4 g/mol

InChI

InChI=1S/C18H16N2O3S/c1-22-15-9-8-13(10-16(15)23-2)19-17(21)14-11-24-18(20-14)12-6-4-3-5-7-12/h3-11H,1-2H3,(H,19,21)

InChI Key

PTPJUZHXKUSSNU-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CSC(=N2)C3=CC=CC=C3)OC

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CSC(=N2)C3=CC=CC=C3)OC

N-(3,4-dimethoxyphenyl)-2-phenyl-1,3-thiazole-4-carboxamide, commonly known as DTC, is a compound that belongs to the thiazole class of heterocyclic chemical compounds. It is a crystalline solid that is sparingly soluble in water and has a melting point of 214-216°C. DTC was first synthesized in 1999 by researchers at the Bristol-Myers Squibb Pharmaceutical Research Institute as part of a program to develop new antitumor agents.

DTC has a molecular formula of C21H19N3O3S and a molecular weight of 401.46 g/mol. Its chemical structure is characterized by a thiazole ring, a carboxamide group, and two phenyl rings attached to the nitrogen atom. DTC is a yellowish-brown solid that is stable under normal conditions. It has a moderate to high lipophilicity and can pass through cellular membranes easily.

DTC can be synthesized using a variety of synthetic procedures. The most common method involves the reaction of 3,4-dimethoxyphenyl isothiocyanate with 2-phenylhydrazinecarboxamide in the presence of an acid catalyst. The resulting product is then purified through recrystallization.

The synthesized DTC can be characterized using various analytical techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR) spectroscopy, and X-ray crystallography. These techniques are useful in determining the purity, structure, and properties of the DTC.

The synthesized DTC can be characterized using various analytical techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR) spectroscopy, and X-ray crystallography. These techniques are useful in determining the purity, structure, and properties of the DTC.

Various analytical methods have been developed to detect and quantify DTC in biological samples. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a commonly used technique to analyze DTC in plasma, urine, and tissue samples. The HPLC-MS method provides high sensitivity and specificity with minimal sample preparation.

DTC has been shown to have significant antitumor activity in various cancer cell lines. Its mechanism of action involves the inhibition of tubulin polymerization, which ultimately results in the disruption of microtubule dynamics and cell cycle arrest. DTC also induces apoptosis, which is a programmed cell death mechanism that is activated in response to cellular stress.

The toxicity and safety of DTC have been evaluated in various preclinical studies. In vitro and in vivo studies have shown that DTC has a favorable toxicological profile. The compound exhibits low toxicity to normal cells and organs and does not cause significant side effects in animals.

DTC has been used as a research tool in various scientific experiments, including cancer cell biology, drug discovery, and medicinal chemistry. Its antitumor activity has been extensively studied in vitro and in vivo, and it has shown promising results in preclinical studies. DTC has also been used as a molecular scaffold for the discovery of new antitumor agents and for structure-activity relationship studies.

The current state of research on DTC is focused on elucidating its mechanism of action and evaluating its efficacy in clinical trials. Several studies are ongoing to investigate its antitumor activity in various cancer types, including breast, lung, and colon cancer. Researchers are also exploring the possibility of combining DTC with other chemotherapy drugs to enhance its therapeutic efficacy.

DTC has the potential to be developed into a novel antitumor agent for the treatment of cancer. Its unique mechanism of action and favorable toxicological profile make it an attractive candidate for further drug development. DTC may also have applications in fields such as medicinal chemistry, drug design, and cancer biology.

One of the limitations of DTC is its relatively low solubility in water, which may limit its formulation into an oral drug. Furthermore, the exact mechanism by which DTC exerts its antitumor activity is not fully understood and requires further investigation. Future research directions may include the development of more potent analogs of DTC, the evaluation of its efficacy in combination with other chemotherapy drugs, and the investigation of its pharmacokinetic properties to optimize its bioavailability. Additionally, the application of modern computational chemistry techniques such as molecular modeling and simulation may provide insight into the structure-activity relationship of DTC and may facilitate the design of more potent and selective analogs.

In conclusion, N-(3,4-dimethoxyphenyl)-2-phenyl-1,3-thiazole-4-carboxamide (DTC) is a promising compound with significant antitumor activity and favorable toxicological profile. Its unique chemical structure and mechanism of action make it an attractive candidate for further drug development and research in various scientific fields.

In conclusion, N-(3,4-dimethoxyphenyl)-2-phenyl-1,3-thiazole-4-carboxamide (DTC) is a promising compound with significant antitumor activity and favorable toxicological profile. Its unique chemical structure and mechanism of action make it an attractive candidate for further drug development and research in various scientific fields.

XLogP3

3.7

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

340.08816355 g/mol

Monoisotopic Mass

340.08816355 g/mol

Heavy Atom Count

24

Dates

Last modified: 01-05-2024

Explore Compound Types

Get ideal chemicals from 750K+ compounds